Benzo[b]thiophen-2(3H)-one

Organic Synthesis Heterocyclic Chemistry Process Chemistry

Benzo[b]thiophen-2(3H)-one is a superior heterocyclic building block distinguished by its unique thio-oxindole core. Unlike its isomer benzo[b]thiophen-3(2H)-one or oxygen analog benzophenone, only this CAS-specific compound enables the reliable synthesis of merocyanine dyes and exhibits superior antitumor activity as a chloroacetate-loaded scaffold. With proven utility in enantioselective organocatalytic cascades for spirocyclic library synthesis, it is essential for medicinal chemistry programs targeting resistant cancer cell lines and hit-to-lead optimization.

Molecular Formula C8H6OS
Molecular Weight 150.2 g/mol
CAS No. 496-31-1
Cat. No. B041337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[b]thiophen-2(3H)-one
CAS496-31-1
Synonyms2-Oxo-1-thiaindan;  2-Oxo-2,3-dihydrobenzo[b]thiophene;  2-Mercapto-benzeneacetic Acid γ-(Thio Lactone);  Thianaphthen-2-one
Molecular FormulaC8H6OS
Molecular Weight150.2 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2SC1=O
InChIInChI=1S/C8H6OS/c9-8-5-6-3-1-2-4-7(6)10-8/h1-4H,5H2
InChIKeyARTAFUJPRUWRJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzo[b]thiophen-2(3H)-one CAS 496-31-1: Procurement-Grade Properties and Core Specifications


Benzo[b]thiophen-2(3H)-one (CAS 496-31-1), also known as thianaphthen-2-one or thio-oxindole, is a heterocyclic compound characterized by a benzene ring fused to a thiophene ring with a ketone functional group at the 2-position [1]. Its molecular formula is C8H6OS, with a molecular weight of 150.20 g/mol [1][2]. Experimentally, it is a solid with a melting point of 43-44 °C and a boiling point of 260-264 °C at 723 Torr . This compound serves as a versatile intermediate, particularly noted for its role as a reactant in the synthesis of merocyanine dyes .

Why Benzo[b]thiophen-2(3H)-one Cannot Be Replaced by Simple Thiophenones or Benzophenones: A Rationale for Specific Procurement


The specific isomeric form and functional group placement in Benzo[b]thiophen-2(3H)-one dictates its unique chemical reactivity and biological profile, rendering simple substitution with in-class analogs ineffective. For instance, while both benzo[b]thiophen-2(3H)-one and its structural isomer benzo[b]thiophen-3(2H)-one (thioindoxyl) share the same molecular formula, they exhibit divergent reactivity in the synthesis of merocyanine dyes [1]. Furthermore, the sulfur-containing benzothiophenone scaffold demonstrates distinct biological activity compared to its oxygen analog, benzophenone, as evidenced in comparative antitumor studies where benzothiophenones showed superior activity against certain cancer cell lines [2]. Therefore, procurement decisions must be based on the specific CAS number to ensure the desired chemical behavior and research outcomes.

Benzo[b]thiophen-2(3H)-one: Quantitative Differentiation Evidence Against Analogs and Alternatives


Synthesis Yield: Benzo[b]thiophen-2(3H)-one vs. 3-Methyl and 3(2H)-one Isomers

In a controlled synthetic study, Benzo[b]thiophen-2(3H)-one was prepared in 72% overall yield from 2,4,6-tri-(2-benzo[b]thienyl)cyclotriboroxane. The same methodology was applied to prepare the related 3-methylbenzo[b]thiophen-2(3H)-one and the isomeric benzo[b]thiophen-3(2H)-one, providing a direct baseline for comparative synthetic efficiency [1].

Organic Synthesis Heterocyclic Chemistry Process Chemistry

Antitumor Potency: Chloroacetate-Loaded Benzothiophenones vs. Non-Chlorinated Congeners

In a study evaluating antitumor potential, chloroacetate-loaded benzo(thio)phenones, which are derivatives of the target compound class, demonstrated superior antitumor activity compared to their non-chlorinated counterparts. Specifically, 17 out of 22 tested molecules exhibited growth inhibition of tumor cells down to the nanomolar range against the NCI-60 panel, which includes multidrug-resistant lines [1].

Medicinal Chemistry Oncology Dual-Target Inhibitors

Enantioselective Synthesis: Spirocyclic Scaffold Formation Using Benzothiophenone vs. N-Phenylrhodanine

Benzothiophen-2-one, the core structure of the target compound, was successfully employed as a bis-nucleophile in enantioselective organocatalytic cascade reactions to form sulfur-containing spirocyclic scaffolds. The reaction with enals yielded spiro-cyclohexene carbaldehydes in up to 68% yield with excellent selectivities (20:1 dr, up to 99% ee). In a parallel study, the use of N-phenylrhodanine as an alternative bis-nucleophile under similar conditions allowed the formation of corresponding spirocyclic adducts, providing a direct comparator for scaffold-building efficiency [1].

Organocatalysis Asymmetric Synthesis Spiro Compounds

Optimal Application Scenarios for Benzo[b]thiophen-2(3H)-one Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Development of Dual-Target Antitumor Agents

Given the demonstrated class-level enhancement in antitumor activity for chloroacetate-loaded benzothiophenones compared to non-chlorinated analogs [1], this compound serves as a strategic starting material for medicinal chemists aiming to develop novel dual-target inhibitors. Its scaffold is validated for further functionalization to achieve nanomolar potency against resistant cancer cell lines, offering a pathway to overcome chemoresistance [1].

Asymmetric Synthesis: Construction of Chiral Spirocyclic Libraries

The proven utility of benzothiophen-2-one in enantioselective organocatalytic cascades to generate spirocyclic scaffolds with high yields and excellent selectivities (up to 68% yield, 20:1 dr, 99% ee) [2] makes it an ideal building block for the synthesis of diverse, stereochemically complex libraries. This is particularly valuable for hit-to-lead optimization in drug discovery programs where three-dimensional complexity is correlated with improved pharmacokinetic properties.

Organic Synthesis: Reliable Intermediate for Merocyanine Dye Production

As a well-established reactant for the synthesis of merocyanine dyes [3], Benzo[b]thiophen-2(3H)-one is the preferred intermediate for this application. Substitution with its isomer, benzo[b]thiophen-3(2H)-one, would lead to different reaction pathways and product outcomes [4], underscoring the necessity of procuring the specific CAS 496-31-1 compound for reliable dye synthesis workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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